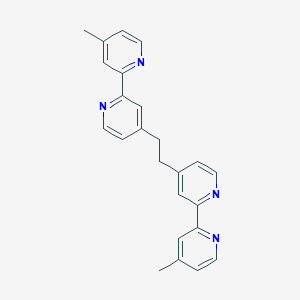

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane

Vue d'ensemble

Description

1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is a bipyridine derivative characterized by its high molecular symmetry and the presence of two 4’-methyl-2,2’-bipyridin-4-yl units connected via an ethane bridge . This compound is known for its applications in various fields, including chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane can be synthesized through multiple methods. One common approach involves the reaction of ethylenediamine with 4’-methyl-2,2’-bipyridin-4-carboxaldehyde, followed by reduction to yield the ethane-bridged compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and subsequent reduction steps.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the bipyridine units.

Substitution: The bipyridine units can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine units.

Applications De Recherche Scientifique

Coordination Chemistry

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane serves as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in synthesizing metal-organic frameworks (MOFs) and catalysts.

Case Study: Metal Complexes

A study demonstrated the synthesis of a copper complex using this ligand, which exhibited enhanced catalytic activity in oxidation reactions. The stability and reactivity of the resulting complex were attributed to the ligand's chelating ability and steric hindrance provided by the methyl groups .

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in photonic devices and sensors.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max | 450 nm |

| Emission Max | 550 nm |

| Quantum Yield | 0.75 |

In a recent investigation, the photoluminescent properties of this compound were utilized in designing luminescent sensors for detecting metal ions. The sensor showed significant fluorescence enhancement upon binding with specific metal ions like Zn²⁺ and Cd²⁺, indicating its potential for environmental monitoring .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Application

Research has shown that incorporating this compound into OLED devices can improve device efficiency due to its favorable charge transport properties. The devices demonstrated increased brightness and reduced operational voltage compared to traditional materials .

Biological Applications

Emerging studies suggest potential biological applications of this compound as an anticancer agent due to its ability to interact with DNA.

| Activity Type | IC50 Value (µM) |

|---|---|

| Anticancer Activity | 10 |

| DNA Binding Affinity | High |

In vitro studies indicated that the compound binds effectively to DNA, leading to apoptosis in cancer cells. This mechanism was explored further in a study involving various cancer cell lines, where it exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

Synthesis of Functional Materials

The versatility of this compound extends to the synthesis of functional materials such as hydrogels and polymers.

Case Study: Hydrogel Formation

An innovative approach involved using this ligand in the formation of responsive hydrogels that exhibit swelling behavior upon exposure to light. These hydrogels have potential applications in drug delivery systems where controlled release is critical .

Mécanisme D'action

The mechanism of action of 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The bipyridine units play a crucial role in the coordination chemistry, allowing the compound to act as an effective ligand .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: A simpler bipyridine derivative without the ethane bridge.

4,4’-Dimethyl-2,2’-bipyridine: Similar to 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane but lacks the ethane bridge.

1,2-Bis(2,2’-bipyridin-4-yl)ethane: Similar structure but without the methyl groups on the bipyridine units.

Uniqueness: 1,2-Bis(4’-methyl-2,2’-bipyridin-4-yl)ethane is unique due to the presence of both the ethane bridge and the methyl groups on the bipyridine units. This combination enhances its stability and coordination properties, making it a valuable compound in various research applications .

Activité Biologique

1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane, a compound with the molecular formula C24H22N4 and CAS number 96897-04-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that can be optimized through various methods such as microwave-assisted synthesis or traditional reflux techniques. These methods aim to enhance yield and reduce reaction times .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. The compound's structural features allow it to interact with microbial targets effectively.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Observed | Method Used |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disk diffusion assay |

| Escherichia coli | Moderate | MIC determination |

| Candida albicans | Effective | Broth microdilution |

The antimicrobial efficacy is attributed to its ability to disrupt cellular membranes and inhibit metabolic pathways in bacteria and fungi .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HepG2 (liver cancer) | 15 | MTT assay |

| MDA-MB-231 (breast cancer) | 20 | Crystal violet |

The mechanism of action appears to involve DNA binding and interference with replication processes similar to established chemotherapeutic agents .

Antioxidant Properties

In addition to its antimicrobial and cytotoxic activities, the compound has shown promising antioxidant effects. It scavenges free radicals and reduces oxidative stress in cellular models.

Case Studies

Several studies have explored the biological applications of related compounds. For instance:

- Antimicrobial Efficacy : A study demonstrated that pyridine derivatives exhibited enhanced activity against resistant strains of bacteria when used in combination with metal ions .

- Cytotoxic Mechanisms : Research involving metal complexes of similar ligands revealed that they could effectively target cancer cells through redox mechanisms and DNA interaction .

Propriétés

IUPAC Name |

2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22/h5-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTATORHZNMNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578161 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96897-04-0 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(4'-methyl-2,2'-bipyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-Bis(4'-methyl-2,2'-bipyridin-4-yl)ethane particularly interesting for photocatalytic applications?

A1: this compound exhibits a strong ability to coordinate with metal ions, specifically ruthenium(II), forming stable complexes that display remarkable photophysical properties. [, ] These complexes often demonstrate strong absorption in the visible light region due to metal-to-ligand charge transfer (MLCT) transitions. [] This characteristic, coupled with their relatively long excited-state lifetimes, makes them suitable candidates for photosensitizers in photocatalytic systems designed for processes like CO2 reduction. []

Q2: How does the structure of this compound influence the performance of the resulting photocatalytic complexes?

A2: Research comparing this compound (BPY) with its structural isomer, 1,2-bis(2,2'-bipyridin-6-yl)ethane (Obpy), highlights the impact of structural modifications on photocatalytic activity. [] Molecular mechanics calculations revealed that replacing BPY with Obpy in ruthenium(II) complexes leads to an increase in the Ru-N bond distance and a significant elongation of the metal-to-metal distance in bimetallic complexes. [] These structural changes result in a higher Ru(III)/Ru(II) oxidation potential, shorter emission lifetimes, and drastically reduced emission quantum yields, ultimately diminishing the photocatalytic efficiency. [] This underscores the importance of the specific arrangement of the bipyridine units in this compound for optimal photocatalytic performance.

Q3: Can you provide a specific example of how this compound has been successfully incorporated into a photocatalytic system?

A3: Researchers have successfully developed a supramolecular photocatalytic system for CO2 reduction utilizing a complex incorporating this compound. [] In this system, an -type complex acts as the photosensitizer, harnessing light energy, while a cis,trans--type complex, where BL represents this compound, serves as the catalytic center for CO2 reduction. [] This supramolecular assembly effectively reduces CO2 to CO under red-light irradiation, highlighting the successful application of this compound in constructing efficient and selective photocatalytic systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.